テルル化鉛

説明

Lead telluride (PbTe) is a binary compound consisting of lead and tellurium. It is a semiconductor material that crystallizes in the cubic rocksalt structure, with significant applications in thermoelectric devices due to its narrow band gap and high dielectric constants. The compound is notable for its very small optical direct energy gap located at the L point of the Brillouin zone, which is a characteristic shared with other lead salts such as PbS and PbSe. The inherent properties of PbTe, including its tendency to undergo structural phase transitions as indicated by strong temperature dependence of its dielectric constants, are of particular interest for both fundamental research and applications in energy conversion technologies (Bauer & Krenn, 1997).

Synthesis Analysis

Lead telluride can be synthesized through several methods, including solid-state techniques, hydrothermal reactions, and mechanical alloying. Solid-state reactions often utilize lead and tellurium oxide as reagents, leading to compounds with specific lead-oxide halide polyhedra connected to tellurium oxide groups (Porter & Halasyamani, 2003). Hydrothermal methods involve reactions between lead foil and tellurium powder, forming one-dimensional nanostructured PbTe via an in situ rolling-up mechanism (Zhang et al., 2005). Mechanical alloying provides an alternative low-temperature route to synthesize thermoelectric materials with good chemical homogeneity and distinct microstructural properties compared to conventional synthesis methods (Bouad, Marin-Ayral, & Tedenac, 1999).

Molecular Structure Analysis

The molecular structure of lead telluride features a cubic rocksalt lattice, with the crystal dynamics extensively studied through techniques such as inelastic neutron scattering. These studies help deduce parameters for models describing interatomic forces, including both rigid ion and shell models that account for ion polarizability. Despite challenges in modeling, detailed investigations have provided insights into the vibrational modes, thermal expansion, and the effects of doping on the lattice vibrations of PbTe (Cochran, Cowley, Dolling, & Elcombe, 1966).

Chemical Reactions and Properties

Lead telluride participates in a variety of chemical reactions, influenced by its composition and synthesis conditions. The compound exhibits n-type conductivity in stoichiometric and lead-excess states, while p-type conductivity is observed in tellurium-excess states. These conductivity characteristics are pivotal for its thermoelectric properties, which are closely related to the technological factors during synthesis (Dmytro et al., 2013).

Physical Properties Analysis

The physical properties of PbTe include its thermal and electrical conductivities, which are key to its use in thermoelectric applications. The material's ability to convert heat into electrical energy is significantly influenced by its microstructure, which can be tailored through various synthesis methods to optimize performance. Mechanical alloying and sintering techniques, for example, allow for the production of lead telluride with smaller grain sizes, enhancing its thermoelectric efficiency (Bouad, Marin-Ayral, & Tedenac, 2000).

Chemical Properties Analysis

The chemical properties of lead telluride, including its reactivity and stability, are influenced by its composition and synthesis conditions. Gaseous reactions involving lead oxides, tellurium oxide, and lead tellurates have been studied, providing valuable data on equilibrium constants, reaction enthalpies, and molecular parameters. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential for various applications (Shugurov et al., 2016).

科学的研究の応用

熱電発電機 (TEG)

テルル化鉛は、宇宙旅行において長い歴史を持ち、熱電発電機 (TEG) で広く使用されています。TEG は熱エネルギーを直接電気エネルギーに変換するため、廃熱回収やエネルギーハーベスティングに役立ちます。 PbTe の利点には、p 型および n 型材料の両方の良好な入手可能性と、既知の熱電材料の中で最も高い 2.0 前後の高い熱電性能指数 (ZT) があります .

自動車排気廃熱回収

自動車排気廃熱回収などの地上用途では、PbTe ベースの TEG は大きな可能性を秘めています。しかし、外部荷重 (振動など) や温度変動に起因する機械的および熱機械的ストレスにより、耐久性は課題となっています。 このような用途における TEG の信頼性を向上させるために、機械的特性を向上させる取り組みが行われています .

放射性同位体熱電発電機 (RTG)

NASA は、宇宙研究プログラムにおいて、テルル化鉛ベースの p 型および n 型材料を放射性同位体熱電発電機に成功裏に使用しています。 これらの発電機は、長期間のミッションに信頼性の高い電力を供給し、PbTe が極限環境に適していることを示しています .

中温発電

PbTe は、適切な固有特性により、中温範囲 (450 °C まで) の発電用途に優れた熱電材料として注目されています。 高い ZT 値により、廃熱を電気エネルギーに変換するための魅力的な選択肢となっています .

機械的強化のための合金化

研究者たちは、テルル化鉛に他の元素を合金化して機械的特性を向上させる方法を研究してきました。例えば、カルシウムとの合金化は、熱電特性に大きな影響を与えることなく、硬度と破壊強度を高めることが示されています。 650 K を超えると ZT が 1.2 を超える機械的に安定なナトリウムとカルシウムの共添加 PbTe 合金が実証されています .

新たな研究分野

テルル化鉛は、セレン化鉛 (PbSe) と並んで、高効率な熱電材料としての高い効率性により、新たな研究分野となっています。 無次元性能指数 (zT) はその性能を表しており、現在進行中の研究では、その特性をさらに最適化することを目指しています .

作用機序

Target of Action

Lead telluride (PbTe) is a compound of lead and tellurium . It is a narrow gap semiconductor with a band gap of 0.32 eV . The primary targets of PbTe are the thermoelectric materials, where it exhibits a high thermoelectric figure of merit (ZT) in certain temperature ranges . The optimal hole concentration for p-type PbTe is equal to (3–40) × 10^19 cm^−3, while for n-type PbTe, electron concentration is equal to (4–40) × 10^18 cm^−3 .

Mode of Action

PbTe interacts with its targets by optimizing electrical transport through charge carriers concentration engineering . It can be doped either n-type or p-type with appropriate dopants . Halogens are often used as n-type doping agents . Other n-type doping agents such as Bi2Te3, TaTe2, MnTe2, will substitute for Pb and create uncharged vacant Pb-sites . These vacant sites are subsequently filled by atoms from the lead excess and the valence electrons of these vacant atoms will diffuse through the crystal .

Biochemical Pathways

It’s worth noting that pbte’s low thermal conductivity is attributed to the scattering of longitudinal acoustic phonons by transverse optical phonons with large anharmonicity and small group velocity .

Pharmacokinetics

It has a thermal conductivity of 2 Wm^−1 K^−1 at 300 K , which can be used in thermoelectric power generation and energy conversion .

Result of Action

The primary result of PbTe’s action is the conversion of heat energy into electricity . This is due to its unique thermoelectric properties, which make it highly effective for this purpose . The efficiency of thermoelectric materials is typically assessed using the ZT value, a dimensionless quantity where σ, S, κ, and T represent electrical conductivity, Seebeck coefficient, thermal conductivity, and absolute temperature, respectively .

Action Environment

The performance of PbTe can be influenced by environmental factors such as temperature. For instance, PbTe is a mid-temperature thermoelectric (TE) material, which operates between 500 and 900 K . Its performance peaks at these temperatures, making it highly effective for converting heat energy into electricity . Furthermore, PbTe is characterized by stability and low thermal conductivity, which further enhances the efficiency of thermoelectric devices .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tellanylidenelead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pb.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGWQDWYSQAFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

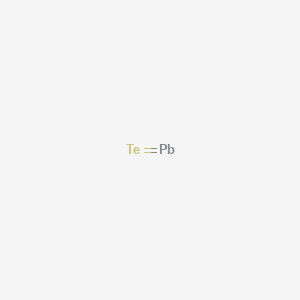

[Te]=[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbTe | |

| Record name | Lead(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061663 | |

| Record name | Lead telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver-grey solid; [Merck Index] | |

| Record name | Lead(II) telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1314-91-6 | |

| Record name | Lead telluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead telluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead telluride (PbTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TELLURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1OG6OA4BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)